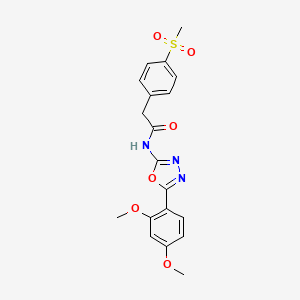

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethoxyphenyl group and at the 2-position with an acetamide moiety bearing a 4-(methylsulfonyl)phenyl substituent. Such structural features are common in pharmacologically active heterocycles, particularly in antimicrobial, anti-inflammatory, or enzyme-targeting agents .

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-26-13-6-9-15(16(11-13)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCOKDSGRWBZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C23H26N4O7S

- Molecular Weight : 482.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural components:

- Oxadiazole Ring : Compounds containing the oxadiazole moiety have demonstrated a range of biological activities, including antimicrobial and anticancer effects. The oxadiazole ring is believed to interact with various enzymes and receptors through binding to active or allosteric sites.

- Dimethoxyphenyl Group : The presence of methoxy groups enhances lipophilicity and can influence the compound's interaction with biological membranes, facilitating better absorption and bioavailability.

- Methylsulfonyl Phenyl Group : This group may contribute to the compound's ability to modulate inflammatory pathways and enhance its overall pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds with oxadiazole structures. For instance:

- A study evaluated various oxadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Antimicrobial Activity

Compounds with oxadiazole rings have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The presence of methoxy groups may enhance solubility in biological fluids.

- Distribution : Lipophilic compounds tend to have better tissue distribution.

- Metabolism : The compound may undergo metabolic transformations primarily in the liver.

- Excretion : Renal excretion is likely for polar metabolites formed during metabolism.

Case Studies

- Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., HeLa and MCF7), derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM. These findings support the hypothesis that structural modifications can enhance anticancer activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Based Acetamides

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Differences

Methoxy vs. Chloro/Halogen Substituents: The 2,4-dimethoxyphenyl group in the target compound likely increases metabolic stability compared to chloro-substituted analogs (), which may be more prone to oxidative dehalogenation .

Impact on Physicochemical Properties: The dimethoxyphenyl moiety improves lipophilicity (logP ~3.5 estimated), facilitating blood-brain barrier penetration, whereas sulfamoyl () or pyridinyl (GSK1570606A) groups reduce logP, favoring aqueous solubility .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to and , involving cyclization of hydrazine precursors with carbon disulfide or acetic anhydride. However, the methylsulfonyl group may require additional protection/deprotection steps compared to nitro or benzyl analogs .

Research Findings and Pharmacological Implications

- Enzyme Inhibition : Compounds with sulfonyl groups (e.g., target compound, ) show promise in targeting sulfhydryl- or serine-dependent enzymes (e.g., LOX, COX-2). For instance, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrated crystallographic evidence of hydrogen bonding via sulfonyl oxygen, a trait shared with the target compound .

- Antimicrobial Activity : CDD-934506 and related nitro-substituted oxadiazoles () exhibit moderate antibacterial activity against E. coli and S. aureus, but the target compound’s methoxy groups may reduce redox-mediated toxicity .

- Anti-inflammatory Potential: The dimethoxy and methylsulfonyl groups in the target compound align with structural requirements for dual COX/LOX inhibition, as seen in analogs like GSK1570606A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.